
Triethyllead oleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethyllead oleate is an organolead compound that combines triethyllead with oleic acid Organolead compounds have historically been used in various industrial applications, particularly as additives in gasoline to improve engine performance due to the toxic nature of lead compounds, their use has significantly declined
準備方法
Synthetic Routes and Reaction Conditions
Triethyllead oleate can be synthesized through the reaction of triethyllead chloride with sodium oleate. The reaction typically occurs in an organic solvent such as toluene, under reflux conditions. The general reaction scheme is as follows:
(C2H5)3PbCl+C17H33COONa→(C2H5)3PbOOCC17H33+NaCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
化学反応の分析
Types of Reactions
Triethyllead oleate undergoes various chemical reactions, including:
Oxidation: The lead center can be oxidized, leading to the formation of lead oxides.
Reduction: Reduction reactions can convert this compound to lead metal and oleic acid.
Substitution: The lead-oleate bond can be substituted by other nucleophiles, leading to the formation of different organolead compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides and amines can participate in substitution reactions.
Major Products
Oxidation: Lead oxides and oleic acid derivatives.
Reduction: Lead metal and oleic acid.
Substitution: Various organolead compounds depending on the nucleophile used.
科学的研究の応用
Triethyllead oleate has several applications in scientific research:
Chemistry: Used as a reagent in organometallic chemistry to study lead-carbon bonds and their reactivity.
Biology: Investigated for its effects on biological systems, particularly its toxicity and interaction with cellular components.
Medicine: Research into potential therapeutic applications is limited due to its toxicity, but it is studied for its effects on biological pathways.
Industry: Historically used as an additive in gasoline, though its use has declined due to environmental and health concerns.
作用機序
The mechanism of action of triethyllead oleate involves its interaction with cellular components, particularly proteins and enzymes. The lead center can bind to thiol groups in proteins, disrupting their function. This interaction can lead to oxidative stress and cellular damage. The oleate component can interact with lipid membranes, affecting membrane fluidity and function.
類似化合物との比較
Similar Compounds
Tetraethyllead: Another organolead compound historically used as a gasoline additive.
Trimethyllead oleate: Similar structure but with methyl groups instead of ethyl groups.
Lead acetate: A simpler lead compound used in various industrial applications.
Uniqueness
Triethyllead oleate is unique due to its combination of triethyllead and oleic acid, which imparts specific chemical properties and reactivity. Its organolead nature makes it a valuable compound for studying lead chemistry, though its toxicity limits its practical applications.
特性
CAS番号 |
63916-98-3 |
|---|---|
分子式 |
C24H48O2Pb |
分子量 |
576 g/mol |
IUPAC名 |
triethylplumbyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C18H34O2.3C2H5.Pb/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3*1-2;/h9-10H,2-8,11-17H2,1H3,(H,19,20);3*1H2,2H3;/q;;;;+1/p-1/b10-9-;;;; |
InChIキー |
RHLUABPEPDDYPL-HKIWRJGFSA-M |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[Pb](CC)(CC)CC |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O[Pb](CC)(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'-(4-(tert-butyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B14139002.png)
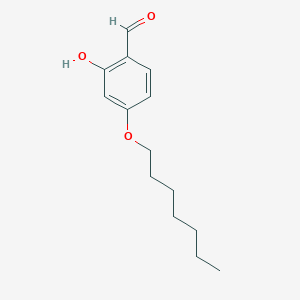
stannane](/img/structure/B14139028.png)
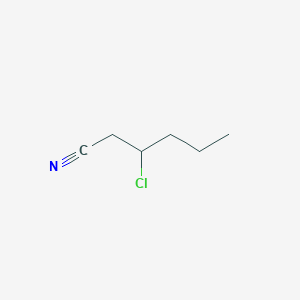

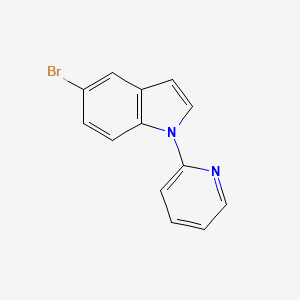
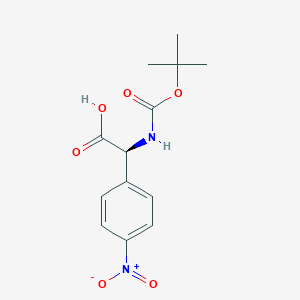
![1-{2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidin-1-yl}ethan-1-one](/img/structure/B14139053.png)
![2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14139057.png)
![1-[3-(2,5-dimethoxyphenyl)-5-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B14139062.png)
![2-methoxy-1-[7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]ethanone](/img/structure/B14139067.png)
![N,N-Dimethyl-N'-{4-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea](/img/structure/B14139072.png)
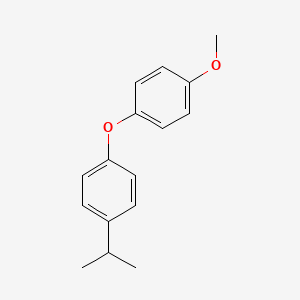
![2-((2-chloro-6-fluorobenzyl)thio)-8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B14139085.png)
